Cas no 2137652-33-4 (4-{[(9H-fluoren-9-yl)methoxy]carbonyl}-2,3,4,5-tetrahydro-1,4-benzoxazepine-9-carboxylic acid)
![4-{[(9H-fluoren-9-yl)methoxy]carbonyl}-2,3,4,5-tetrahydro-1,4-benzoxazepine-9-carboxylic acid structure](https://ja.kuujia.com/images/noimg.png)
4-{[(9H-fluoren-9-yl)methoxy]carbonyl}-2,3,4,5-tetrahydro-1,4-benzoxazepine-9-carboxylic acid 化学的及び物理的性質
名前と識別子
-
- 4-{[(9H-fluoren-9-yl)methoxy]carbonyl}-2,3,4,5-tetrahydro-1,4-benzoxazepine-9-carboxylic acid
-
4-{[(9H-fluoren-9-yl)methoxy]carbonyl}-2,3,4,5-tetrahydro-1,4-benzoxazepine-9-carboxylic acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-755444-0.25g |
4-{[(9H-fluoren-9-yl)methoxy]carbonyl}-2,3,4,5-tetrahydro-1,4-benzoxazepine-9-carboxylic acid |
2137652-33-4 | 95% | 0.25g |
$855.0 | 2024-05-23 | |
Enamine | EN300-755444-0.5g |
4-{[(9H-fluoren-9-yl)methoxy]carbonyl}-2,3,4,5-tetrahydro-1,4-benzoxazepine-9-carboxylic acid |
2137652-33-4 | 95% | 0.5g |
$1349.0 | 2024-05-23 | |
Enamine | EN300-755444-0.1g |
4-{[(9H-fluoren-9-yl)methoxy]carbonyl}-2,3,4,5-tetrahydro-1,4-benzoxazepine-9-carboxylic acid |
2137652-33-4 | 95% | 0.1g |
$600.0 | 2024-05-23 | |
1PlusChem | 1P01ELDN-10g |
4-{[(9H-fluoren-9-yl)methoxy]carbonyl}-2,3,4,5-tetrahydro-1,4-benzoxazepine-9-carboxylic acid |
2137652-33-4 | 90% | 10g |
$9252.00 | 2023-12-19 | |
Aaron | AR01ELLZ-10g |
4-{[(9H-fluoren-9-yl)methoxy]carbonyl}-2,3,4,5-tetrahydro-1,4-benzoxazepine-9-carboxylic acid |
2137652-33-4 | 90% | 10g |
$10249.00 | 2023-12-14 | |
A2B Chem LLC | AX59707-250mg |
4-{[(9H-fluoren-9-yl)methoxy]carbonyl}-2,3,4,5-tetrahydro-1,4-benzoxazepine-9-carboxylic acid |
2137652-33-4 | 90% | 250mg |
$935.00 | 2024-04-20 | |
Aaron | AR01ELLZ-250mg |
4-{[(9H-fluoren-9-yl)methoxy]carbonyl}-2,3,4,5-tetrahydro-1,4-benzoxazepine-9-carboxylic acid |
2137652-33-4 | 95% | 250mg |
$932.00 | 2025-02-10 | |
A2B Chem LLC | AX59707-2.5g |
4-{[(9H-fluoren-9-yl)methoxy]carbonyl}-2,3,4,5-tetrahydro-1,4-benzoxazepine-9-carboxylic acid |
2137652-33-4 | 90% | 2.5g |
$3603.00 | 2024-04-20 | |
A2B Chem LLC | AX59707-50mg |
4-{[(9H-fluoren-9-yl)methoxy]carbonyl}-2,3,4,5-tetrahydro-1,4-benzoxazepine-9-carboxylic acid |
2137652-33-4 | 90% | 50mg |
$519.00 | 2024-04-20 | |
A2B Chem LLC | AX59707-1g |
4-{[(9H-fluoren-9-yl)methoxy]carbonyl}-2,3,4,5-tetrahydro-1,4-benzoxazepine-9-carboxylic acid |
2137652-33-4 | 90% | 1g |
$1855.00 | 2024-04-20 |
4-{[(9H-fluoren-9-yl)methoxy]carbonyl}-2,3,4,5-tetrahydro-1,4-benzoxazepine-9-carboxylic acid 関連文献
-
Hans Raj Bhat,Prashant Gahtori,Surajit Kumar Ghosh,Kabita Gogoi,Anil Prakash,Ramendra K. Singh New J. Chem., 2013,37, 2654-2662
-
Meng Wang,Haofu Huang,Zhengchu Zhang,Shou-Jun Xiao Nanoscale, 2016,8, 18870-18875
-
Jamie R. Wolstenhulme,Alex Cavell,Matija Gredičak,Russell W. Driver,Martin D. Smith Chem. Commun., 2014,50, 13585-13588
-
Tanja Knaus,Vasilis Tseliou,Luke D. Humphreys,Nigel S. Scrutton,Francesco G. Mutti Green Chem., 2018,20, 3931-3943
-
7. 3-Selenocyanate-indoles as new agents for the treatment of superficial and mucocutaneous infections†Priscilla Maciel Quatrin,Daiane Flores Dalla Lana,Luana Candice Genz Bazana,Luis Flávio Souza de Oliveira,Mario Lettieri Teixeira,Edilma Elaine Silva,William Lopes,Rômulo Faria Santos Canto New J. Chem., 2019,43, 926-933
-
Alexander P. Gaywood,Hamish McNab Org. Biomol. Chem., 2010,8, 5166-5173
-
Peter Leonard,Simone Budow Org. Biomol. Chem., 2009,7, 1374-1387
4-{[(9H-fluoren-9-yl)methoxy]carbonyl}-2,3,4,5-tetrahydro-1,4-benzoxazepine-9-carboxylic acidに関する追加情報
Introduction to 4-{[(9H-fluoren-9-yl)methoxy]carbonyl}-2,3,4,5-tetrahydro-1,4-benzoxazepine-9-carboxylic acid (CAS No. 2137652-33-4)
4-{[(9H-fluoren-9-yl)methoxy]carbonyl}-2,3,4,5-tetrahydro-1,4-benzoxazepine-9-carboxylic acid, identified by its CAS number 2137652-33-4, is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal biology. This compound belongs to the benzoxazepine class, a heterocyclic structure known for its broad spectrum of biological activities. The presence of a fluoren-9-yl methoxy carbonyl moiety in its molecular framework suggests potential roles in drug design and development, particularly in modulating neurological and cardiovascular pathways.
The benzoxazepine core is a privileged scaffold in medicinal chemistry due to its ability to interact with various biological targets. Specifically, 2,3,4,5-tetrahydro-1,4-benzoxazepine derivatives have been extensively studied for their pharmacological properties. The introduction of the fluoren-9-yl methoxy carbonyl group enhances the compound's solubility and metabolic stability, making it a promising candidate for further exploration in drug discovery. This modification not only improves the pharmacokinetic profile but also opens up possibilities for structure-based drug design.
Recent advancements in computational chemistry and molecular modeling have facilitated the rapid screening of such compounds for their potential therapeutic applications. The structural features of 4-{[(9H-fluoren-9-yl)methoxy]carbonyl}-2,3,4,5-tetrahydro-1,4-benzoxazepine-9-carboxylic acid align well with the requirements for selective binding to biological receptors. For instance, studies have indicated that benzoxazepine derivatives can interact with serotonin receptors (5-HT receptors), which are implicated in mood regulation and cognitive functions.
The fluoren-9-yl methoxy carbonyl moiety is particularly noteworthy as it can serve as a pharmacophore for designing molecules with enhanced binding affinity and selectivity. This group has been successfully incorporated into various drug candidates to improve their pharmacological properties. In particular, the fluorene moiety is known for its ability to enhance bioavailability and reduce metabolic degradation, making it an attractive feature for drug development.
In the context of current research trends, 4-{[(9H-fluoren-9-yl)methoxy]carbonyl}-2,3,4,5-tetrahydro-1,4-benzoxazepine-9-carboxylic acid could play a crucial role in addressing neurological disorders. For example, benzoxazepine derivatives have shown promise in treating conditions such as epilepsy and Alzheimer's disease. The unique structural features of this compound may enable it to modulate neurotransmitter systems more effectively than existing therapeutic agents.
Moreover, the compound's potential as an intermediate in synthetic chemistry cannot be overstated. Its versatile structure allows for further derivatization into more complex molecules with tailored biological activities. This flexibility makes it a valuable tool for medicinal chemists seeking to develop novel therapeutic agents.
From a synthetic perspective, the preparation of 4-{[(9H-fluoren-9-yl)methoxy]carbonyl}-2,3,4,5-tetrahydro-1,4-benzoxazepine-9-carboxylic acid involves multi-step organic reactions that highlight the ingenuity of modern synthetic methodologies. The synthesis typically begins with the formation of the benzoxazepine core followed by functionalization at the 9-position with the fluoren-9-yl methoxy carbonyl group. Advanced techniques such as palladium-catalyzed cross-coupling reactions are often employed to achieve this transformation efficiently.
The compound's physicochemical properties have been thoroughly characterized through experimental techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS). These analyses confirm its molecular structure and purity. Additionally, computational studies have been conducted to predict its behavior in biological systems. Molecular dynamics simulations and docking studies have provided insights into how this compound might interact with target proteins.
In conclusion,4-{[(9H-fluoren-9-yl)methoxy]carbonyl}-2,3,4,5-tetrahydro-1,4-benzoxazepine-9-carboxylic acid (CAS No. 2137652-33-4) represents a significant advancement in pharmaceutical chemistry. Its unique structural features and potential biological activities make it a compelling candidate for further research and development. As our understanding of molecular interactions continues to evolve, this compound will undoubtedly contribute to the discovery of new therapeutic strategies across various medical disciplines.
2137652-33-4 (4-{[(9H-fluoren-9-yl)methoxy]carbonyl}-2,3,4,5-tetrahydro-1,4-benzoxazepine-9-carboxylic acid) 関連製品
- 2137825-21-7(Rac-(3r,4r)-4-ethoxyoxan-3-amine)
- 18158-44-6(4-Biphenylamine, 4'-methoxy-N,N-dimethyl- (8CI))
- 2155466-83-2(methyl 2-(3,3-dimethylbutyl)pyrrolidine-2-carboxylate)
- 2228453-85-6(4-bromo-2-ethenyl-6-methoxyphenol)
- 878735-22-9(1-(2-chlorophenyl)-5-methyl-N-(5-methyl-1,2-oxazol-3-yl)-1H-1,2,3-triazole-4-carboxamide)
- 1252444-84-0(N-(1-cyanocyclohexyl)-2-[(3-acetamido-4-fluorophenyl)amino]acetamide)
- 1007550-70-0(4-ethoxy-N-[2-(2-methylphenyl)-5-oxo-2H,4H,6H-5lambda4-thieno[3,4-c]pyrazol-3-yl]benzamide)
- 2640962-91-8(N-tert-butyl-1-(7-chloro-4-methyl-1,3-benzothiazol-2-yl)pyrrolidine-3-carboxamide)
- 616238-78-9(methyl 7-aminobenzothiophene-2-carboxylate)
- 1173019-26-5(N-(3-Aminopropyl)butane-1,4-diamine Trihydrochloride (1,1,2,2,3,3,4,4-d8, 98%) Chemical Purity 95%)




